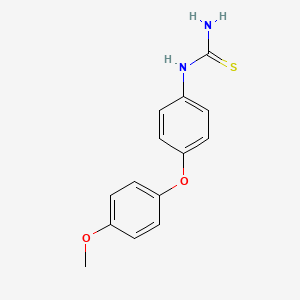

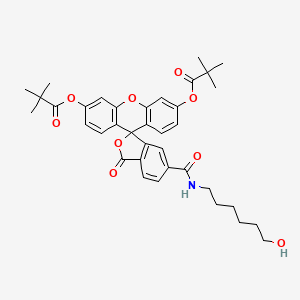

![molecular formula C12H15ClN2O2 B1434764 [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1803561-63-8](/img/structure/B1434764.png)

[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Overview

Description

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Novel methods have been developed to synthesize benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. These techniques enable the production of various substituted compounds, highlighting the adaptability and utility of benzofuran derivatives in synthesizing a range of chemical entities (Schlosser et al., 2015).

Antimicrobial Properties

Benzofuran-based compounds, particularly benzofuran-2yl-phenyl-methanones, have shown promising antibacterial and antifungal properties. Their structures have been extensively characterized, and their antimicrobial efficacy has been validated through in vitro evaluations, offering potential applications in addressing microbial infections (Shankar et al., 2016).

Antibacterial and Antifungal Activities

Fluorine-containing heterocycles incorporating benzofuran with dihydropyrazoles and dihydroisoxazoles have been synthesized and found to exhibit in vitro antibacterial and antifungal activities. The introduction of fluorine and the structural framework of benzofuran are instrumental in the antimicrobial efficacy of these compounds (Chundawat et al., 2013).

Enzyme Inhibition for Neurological Applications

Specific carbamates of phenols derived from benzofuran-2-one have demonstrated significant inhibitory activities against enzymes such as human acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, where enzyme inhibition can play a crucial role in managing the disease's progression (Luo et al., 2005).

Antimicrobials and Antioxidants

Functionalized benzofuran-2-yl-pyrazole scaffolds have been synthesized and shown to possess antimicrobial and antioxidant activities. These compounds represent a new class of bioactive substances, offering valuable insights into the development of new treatments and preventive measures against infections and oxidative stress-related conditions (Rangaswamy et al., 2017).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been identified as a new class of vasorelaxant agents. Their synthesis and quantitative structure-activity relationship studies reveal significant vasodilatation properties, suggesting potential applications in treating cardiovascular conditions such as hypertension (Hassan et al., 2014).

properties

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-7-10-6-11(14-16-10)8-1-2-12-9(5-8)3-4-15-12;/h1-2,5,10H,3-4,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZESUHLXELEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NOC(C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

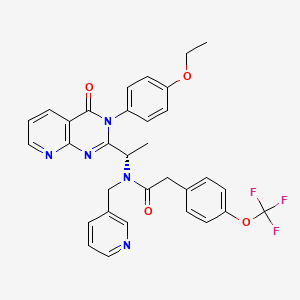

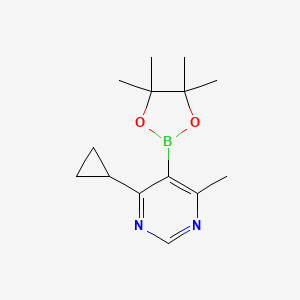

![Tert-butyl 4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

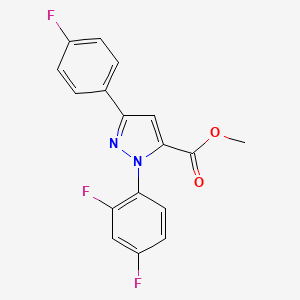

![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)